molecular formula C8H15N B1316964 3-Azabicyclo[4.2.1]nonane CAS No. 284-11-7

3-Azabicyclo[4.2.1]nonane

Cat. No.: B1316964
CAS No.: 284-11-7
M. Wt: 125.21 g/mol
InChI Key: QVHPIHIFORFCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.2.1]nonane is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the homotropane series and has been extensively studied due to its unique chemical properties and potential applications in various fields. The structure of this compound consists of a bicyclic framework with a nitrogen atom, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Azabicyclo[4.2.1]nonane involves the [3+2] cycloaddition reaction. This method typically uses azomethine ylides, which are generated in situ from aldehydes and amines, and then reacted with activated alkenes. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .

Another method involves the catalytic [6π+2π] cycloaddition of N-substituted azepines with alkynes. This reaction is catalyzed by transition metal complexes, such as cobalt(II) acetylacetonate, and typically carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale cycloaddition reactions. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Alkylated derivatives with new alkyl groups attached to the nitrogen atom.

Scientific Research Applications

3-Azabicyclo[4.2.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure with a nitrogen atom, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-azabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIHIFORFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560468
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284-11-7
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.2.1]nonane
Reactant of Route 2
3-Azabicyclo[4.2.1]nonane
Reactant of Route 3
3-Azabicyclo[4.2.1]nonane
Reactant of Route 4
3-Azabicyclo[4.2.1]nonane
Reactant of Route 5
3-Azabicyclo[4.2.1]nonane
Reactant of Route 6
3-Azabicyclo[4.2.1]nonane
Customer
Q & A

Q1: What can you tell us about the cholinomimetic activity of 3-Azabicyclo[4.2.1]nonane derivatives?

A: Research suggests that N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide, a derivative of this compound, exhibits cholinomimetic activity. [] This means it can mimic the action of acetylcholine, a neurotransmitter, at cholinergic receptors. While its activity is not as potent as acetylcholine itself, it demonstrates the potential of this structural class for interacting with cholinergic systems. Further research comparing its activity to other cholinomimetics like cis -2-methyl-4-dimethylamino-methyl-1,3-dioxolane methiodide and N -methyl-6,8-dioxa-3-azabicyclo[3.2.1]octane methiodide, suggests that the conformation of the molecule plays a crucial role in its interaction with the receptor. [] Interestingly, N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide also displayed some acetylcholine releasing activity. []

Q2: Are there any established synthetic routes for this compound derivatives?

A: Yes, a successful five-step synthesis of 6-phenyl-3-azabicyclo[4.2.1]nonane, a specific derivative, has been reported. [] The overall yield was 19%, and a key step involved an intramolecular Mannich reaction. [] This demonstrates the feasibility of synthesizing specific this compound derivatives, paving the way for further exploration of structure-activity relationships and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.